molecular formula C12H11N3O B8283383 N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

Cat. No. B8283383
M. Wt: 213.23 g/mol
InChI Key: AQVUPMKJDOYKBG-UHFFFAOYSA-N
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Patent
US04803218

Procedure details

A solution of 6.0 g (0.035 mole) of 5-aminoindole-3-acetonitrile, Example 1, in 30 ml pyridine was treated with 15 ml of acetic anhydride. After stirring 18 hours, the solvent was removed in vacuo and residue recrystallized twice from EtOH to yield 4.35 g of product: m.p. 176°-177°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]#[N:13].[C:14](OC(=O)C)(=[O:16])[CH3:15]>N1C=CC=CC=1>[C:12]([CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][C:14](=[O:16])[CH3:15])[CH:3]=2)[NH:7][CH:6]=1)#[N:13]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC=1C=C2C(=CNC2=CC1)CC#N
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
recrystallized twice from EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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